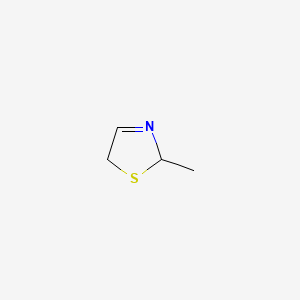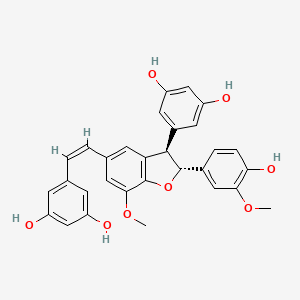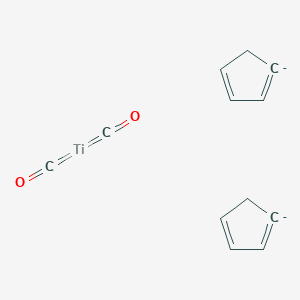
Bis(cyclopentadienyl)dicarbonyl titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Bis(cyclopentadienyl)dicarbonyl titanium is typically prepared by the reduction of titanocene dichloride with magnesium in tetrahydrofuran (THF) under an atmosphere of carbon monoxide. The reaction can be represented as follows :
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the compound was first synthesized by reducing titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Analyse Chemischer Reaktionen
Bis(cyclopentadienyl)dicarbonyl titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to form titanium(II) species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include tetrasulphur tetranitride, which reacts with this compound to form an eight-membered titanium-sulphur-nitrogen heterocycle .
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)dicarbonyl titanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)dicarbonyl titanium involves the transfer of electrons to coordinated substrates, generating radical species. This process is driven by the strength of the titanium-oxygen bond and strain release in the case of epoxides . The compound can also coordinate strongly to phosphate groups, targeting DNA and inducing apoptosis via the FAS receptor pathway .
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)dicarbonyl titanium is similar to other metallocenes such as:
Titanocene dichloride: Used in similar applications but lacks the carbonyl ligands.
Zirconocene dichloride: Similar structure but contains zirconium instead of titanium.
Hafnocene dichloride: Similar structure but contains hafnium instead of titanium.
Eigenschaften
Molekularformel |
C12H10O2Ti-2 |
|---|---|
Molekulargewicht |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
InChI-Schlüssel |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


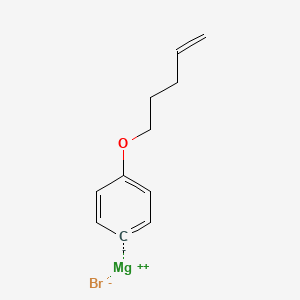
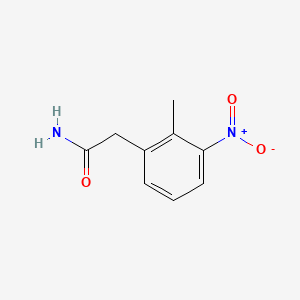
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
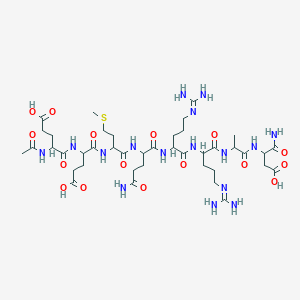
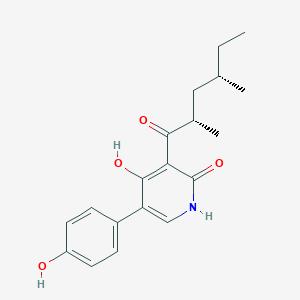
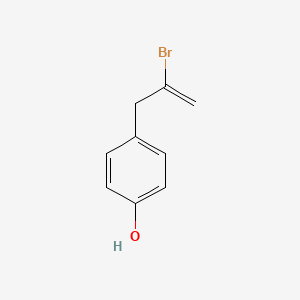
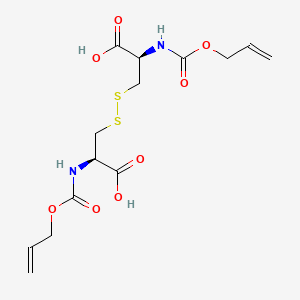
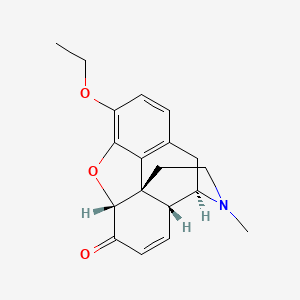
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
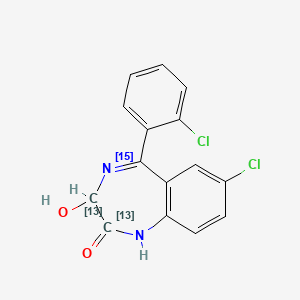
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
